

In-Depth Technical Guide: m-PEG13-Hydrazide for Advanced Drug Development

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Compound of Interest

Compound Name: *m*-PEG13-Hydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG13-Hydrazide**, a heterobifunctional linker pivotal in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, a detailed, representative experimental protocol for its application in PROTAC synthesis, and a visualization of the fundamental signaling pathway it enables.

Core Properties of m-PEG13-Hydrazide

m-PEG13-Hydrazide is a polyethylene glycol (PEG)-based linker characterized by a terminal methoxy group and a reactive hydrazide moiety. The PEG chain, consisting of 13 ethylene glycol units, imparts favorable solubility and pharmacokinetic properties to the resulting conjugate. The hydrazide group serves as a versatile handle for conjugation, typically through the formation of a stable hydrazone bond with an aldehyde or ketone.

A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Weight	646.77 g/mol	[1] [2]
Chemical Formula	C28H58N2O14	[1] [2]

Application in PROTAC Synthesis: A Representative Experimental Protocol

The primary application of **m-PEG13-Hydrazide** is in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The following is a representative protocol for the conjugation of **m-PEG13-Hydrazide** to a hypothetical aldehyde-functionalized warhead molecule.

Objective: To synthesize a PROTAC precursor by conjugating **m-PEG13-Hydrazide** to an aldehyde-bearing warhead via a hydrazone linkage.

Materials:

- Aldehyde-functionalized warhead
- **m-PEG13-Hydrazide**
- Anhydrous N,N-Dimethylformamide (DMF)
- Glacial Acetic Acid
- Dichloromethane (DCM)
- Ethyl Acetate (EtOAc)
- Hexanes
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- High-Performance Liquid Chromatography (HPLC) system for purification
- Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

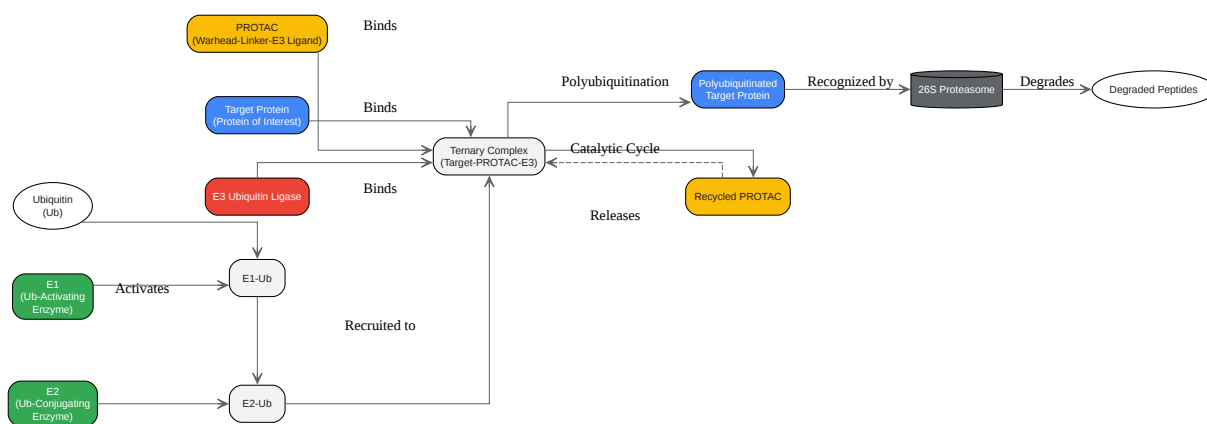
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve the aldehyde-functionalized warhead (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of **m-PEG13-Hydrazide**:** To the solution from step 1, add **m-PEG13-Hydrazide** (1.1 equivalents).
- **Catalysis:** Add a catalytic amount of glacial acetic acid (approximately 5-10% v/v) to the reaction mixture. The acidic environment facilitates the formation of the hydrazone bond.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- **Work-up:**
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with deionized water (2x) and brine (1x).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography or preparative HPLC to yield the desired warhead-linker conjugate.
- **Characterization:** Confirm the identity and purity of the synthesized conjugate using mass spectrometry and NMR spectroscopy.

This warhead-linker conjugate can then be further functionalized or coupled to an E3 ligase ligand to complete the synthesis of the final PROTAC molecule.

PROTAC Mechanism of Action: A Visualized Pathway

The efficacy of a PROTAC hinges on its ability to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The **m-PEG13-Hydrazide** linker plays a crucial role in spanning the distance between the two proteins and orienting them favorably for ubiquitination.

Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.



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Caption: PROTAC-mediated protein degradation pathway.

This guide serves as a foundational resource for researchers leveraging **m-PEG13-Hydrazide** in their drug discovery and development endeavors. The provided information on its properties, a representative synthetic protocol, and the visualized mechanism of action is intended to facilitate its effective application in creating novel and potent targeted therapies.

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References

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